molecular formula C22H25N3O4S2 B2549438 4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 780805-96-1

4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2549438
CAS RN: 780805-96-1
M. Wt: 459.58
InChI Key: FPIWYQAGXOAPRA-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Chalcones, such as this compound, exhibit antioxidant properties. They scavenge free radicals and protect cells from oxidative stress. Researchers have explored their potential in preventing age-related diseases and promoting overall health .

Antibacterial Properties

Chalcones have demonstrated antibacterial activity against various pathogens. This compound could be investigated for its effectiveness against specific bacterial strains, contributing to the development of novel antimicrobial agents .

Antidepressant Potential

Some chalcones exhibit antidepressant effects by modulating neurotransmitter levels. Investigating this compound’s impact on mood-related pathways could provide valuable insights for mental health research .

Antihypertensive Effects

Chalcones may influence blood pressure regulation. Researchers could explore whether this compound affects vascular function and hypertension management .

Anti-Inflammatory Properties

Chalcones are known for their anti-inflammatory activity. This compound might inhibit inflammatory pathways, making it relevant for conditions like arthritis or inflammatory diseases .

Flavonoid Biosynthesis Intermediates

Chalcones serve as intermediates in the biosynthesis of flavonoids, which are bioactive compounds found in plants. Understanding their role in this process could enhance our knowledge of plant metabolism and potential applications .

Heterocyclic Compound Synthesis

Chalcones can undergo cyclization to form other heterocyclic compounds, such as pyrazoles and oxazoles. Investigating this compound’s reactivity could lead to novel derivatives with diverse applications .

Tyrosinase Inhibition

Interestingly, related chalcones have demonstrated potent tyrosinase inhibition. This compound could be evaluated for its ability to suppress melanin production, potentially finding applications in cosmetics or dermatology .

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-5-11-25(12-6-2)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-13-22(3,4)14-18(26)19(17)30-21/h5-10H,1-2,11-14H2,3-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIWYQAGXOAPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

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